5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride
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Overview
Description
5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride is a synthetic organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a phenylpropenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with 3-oxo-3-phenylpropenal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol at room temperature . The reaction proceeds through a Michael addition mechanism, where the nucleophilic attack of the thiophene ring on the electrophilic carbonyl group of the 3-oxo-3-phenylpropenal occurs, followed by the formation of the sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include controlling the temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The phenylpropenyl moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium methoxide, potassium carbonate
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its ability to form various bioactive derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The phenylpropenyl moiety can participate in conjugate addition reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride: Similar structure but with a benzene ring instead of a thiophene ring.
3-Oxo-3-phenylpropanal: Lacks the sulfonyl chloride group and thiophene ring, but shares the phenylpropenyl moiety.
Uniqueness
5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride is unique due to the presence of both the thiophene ring and the sulfonyl chloride group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3S2/c14-19(16,17)13-9-7-11(18-13)6-8-12(15)10-4-2-1-3-5-10/h1-9H/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRSYDWDSOZQG-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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